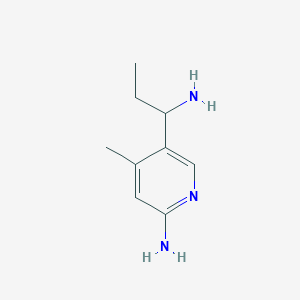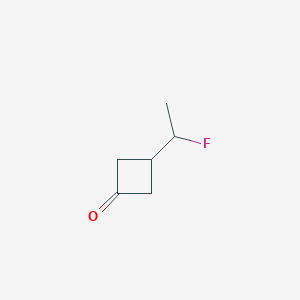
3-(1-Fluoroethyl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Fluoroethyl)cyclobutan-1-one is an organic compound with the molecular formula C6H9FO It is a cyclobutanone derivative where a fluoroethyl group is attached to the third carbon of the cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Fluoroethyl)cyclobutan-1-one can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction, where an enone undergoes photochemical activation to form the cyclobutanone ring. The fluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate fluoroalkylating agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions followed by purification processes such as distillation or recrystallization to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-Fluoroethyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclobutanones.
Scientific Research Applications
3-(1-Fluoroethyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Fluoroethyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluoroethyl)cyclobutan-1-one
- 3-(Trifluoromethyl)cyclobutan-1-one
- 1-(2-Fluoroethyl)cyclobutan-1-amine hydrochloride
Uniqueness
3-(1-Fluoroethyl)cyclobutan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C6H9FO |
|---|---|
Molecular Weight |
116.13 g/mol |
IUPAC Name |
3-(1-fluoroethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H9FO/c1-4(7)5-2-6(8)3-5/h4-5H,2-3H2,1H3 |
InChI Key |
MSDFYRNKYLQNMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC(=O)C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


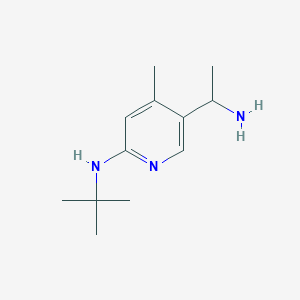
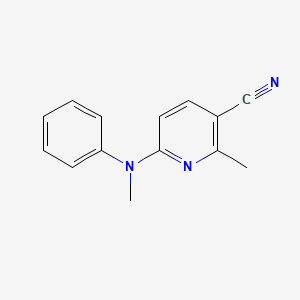
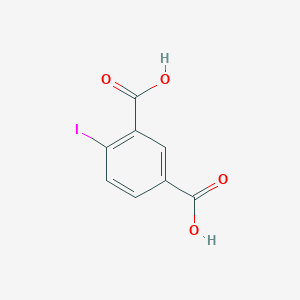
![3-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B13002617.png)
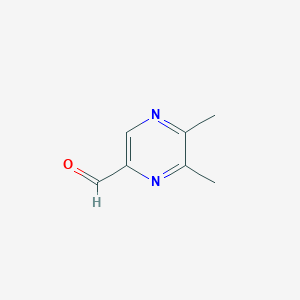
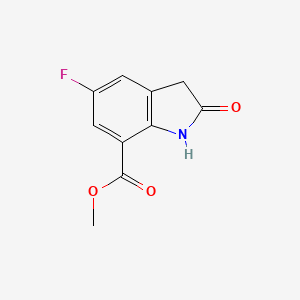
![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13002639.png)
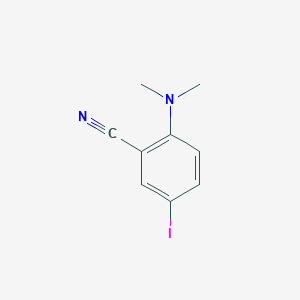
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboximidamide](/img/structure/B13002641.png)
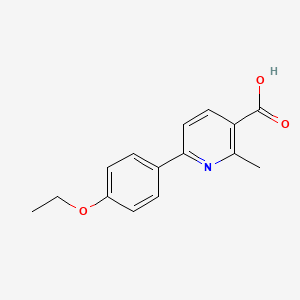
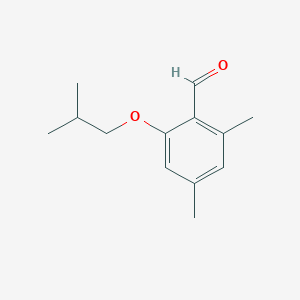
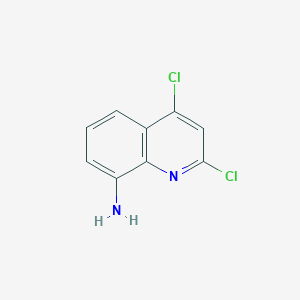
![5-Oxa-8-azaspiro[3.5]nonan-2-ol](/img/structure/B13002663.png)
